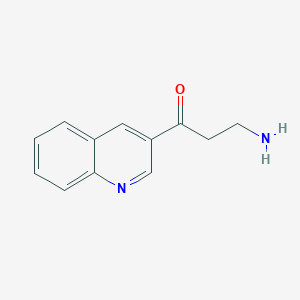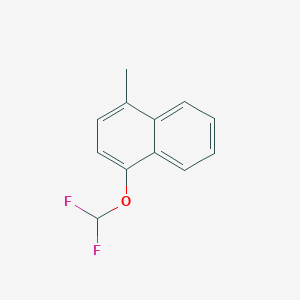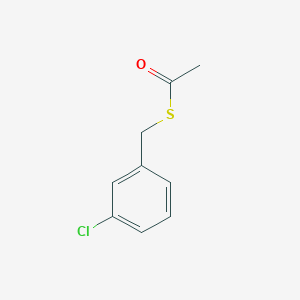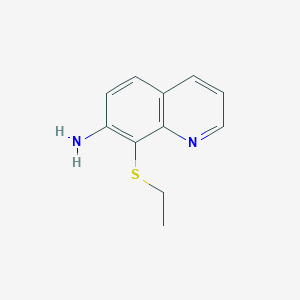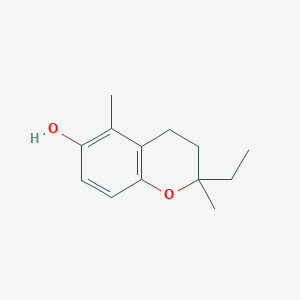
2-Ethyl-2,5-dimethylchroman-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,5-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of an ethyl group at the second position, two methyl groups at the second and fifth positions, and a hydroxyl group at the sixth position of the chroman ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-2,5-dimethylphenol with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the chroman ring. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,5-dimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Ethyl-2,5-dimethylchroman-6-one, while nitration can introduce nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Ethyl-2,5-dimethylchroman-6-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2,5-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The aromatic ring and substituents can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylchroman-6-ol: Lacks the ethyl group at the second position.
2,5-Dimethylchroman-6-ol: Lacks the ethyl group at the second position.
2-Ethylchroman-6-ol: Lacks the methyl group at the fifth position.
Uniqueness
2-Ethyl-2,5-dimethylchroman-6-ol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-ethyl-2,5-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)8-7-10-9(2)11(14)5-6-12(10)15-13/h5-6,14H,4,7-8H2,1-3H3 |
Clave InChI |
HWTWYRWTQQFQEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=C(O1)C=CC(=C2C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


